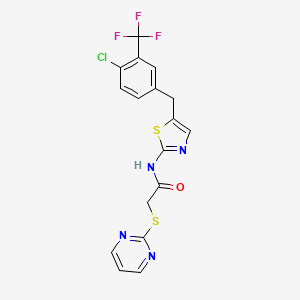
N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a useful research compound. Its molecular formula is C17H12ClF3N4OS2 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H15ClF3N3OS
- Molecular Weight : Approximately 393.89 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of thiazole and pyrimidine have shown significant activity against viral targets, particularly in inhibiting RNA polymerase enzymes critical for viral replication .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of thiazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or proliferation.
- Receptor Interaction : It potentially interacts with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA/RNA Interference : Similar compounds have been shown to interfere with nucleic acid synthesis, which is vital for viral replication and cancer cell proliferation .
Case Study 1: Antiviral Efficacy
In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, suggesting significant antiviral potential .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of thiazole-pyrimidine hybrids. The compound demonstrated an ability to reduce cell viability in MCF-7 breast cancer cells by more than 50% at concentrations below 10 μM, indicating a strong anticancer effect .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4OS2/c18-13-3-2-10(7-12(13)17(19,20)21)6-11-8-24-16(28-11)25-14(26)9-27-15-22-4-1-5-23-15/h1-5,7-8H,6,9H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYHWLSBUHUVKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













